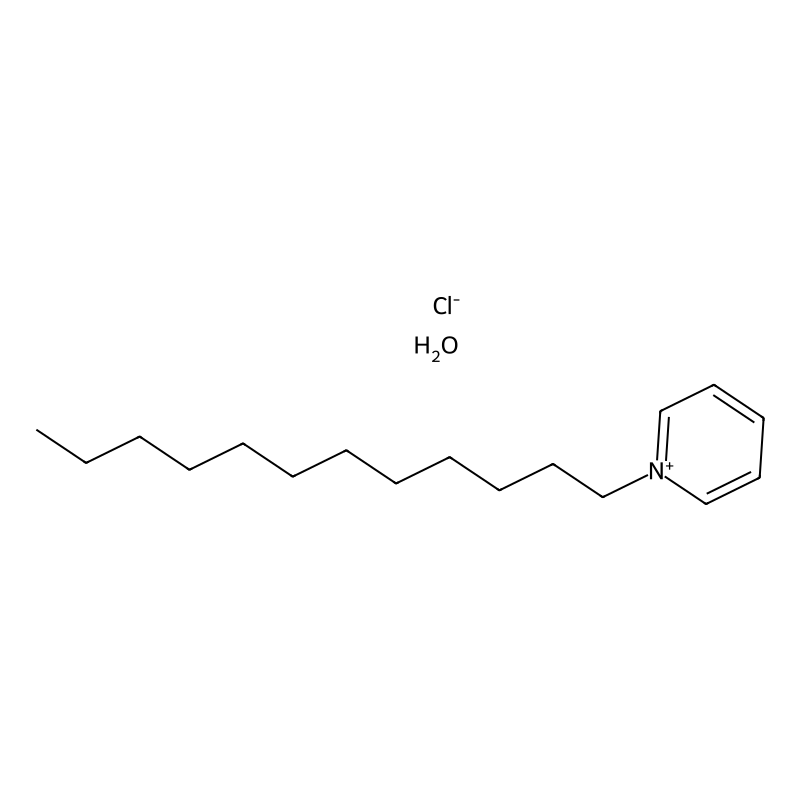

1-Dodecylpyridin-1-ium chloride hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Dodecylpyridin-1-ium chloride hydrate (CAS 207234-02-4) is a specialized cationic surfactant and pyridinium salt widely utilized in corrosion inhibition, phase-transfer catalysis, and advanced formulation science. Unlike highly hygroscopic anhydrous quaternary ammonium compounds, the hydrate form provides a stable, free-flowing crystalline matrix (melting point 66–70 °C) that ensures batch-to-batch reproducibility during precision weighing and industrial scale-up . Featuring a C12 alkyl chain and a pi-electron-rich pyridinium headgroup, this compound delivers distinct interfacial adsorption geometries and micellization kinetics that separate it from standard aliphatic quaternary ammonium chlorides [1].

Substituting 1-dodecylpyridin-1-ium chloride hydrate with common aliphatic quaternary ammonium compounds (like benzalkonium chloride) or longer-chain analogs (like cetylpyridinium chloride, CPC) fundamentally alters formulation thermodynamics. The pyridinium headgroup enables unique π-π interactions with metal surfaces and aromatic reactants, driving specific aggregate transitions (from hemispherical to cylindrical) that aliphatic alternatives cannot replicate [1]. Furthermore, replacing the C12 chain with a C16 chain (CPC) drastically drops the critical micelle concentration (CMC) and increases environmental biotoxicity, which can cause premature phase separation in high-concentration monomeric applications and disrupt downstream biological wastewater treatment processes [2].

Critical Micelle Concentration (CMC) and Monomer Availability

The C12 alkyl chain of 1-dodecylpyridin-1-ium chloride results in a significantly higher CMC compared to its C16 analog, cetylpyridinium chloride (CPC). Experimental data demonstrates that the CMC of the dodecyl variant is approximately 17.8 mM, whereas CPC micellizes at just 0.9 mM[1]. This ~20-fold difference allows formulators to maintain a much higher concentration of active monomeric surfactant in solution without triggering micellization.

| Evidence Dimension | Critical Micelle Concentration (CMC) |

| Target Compound Data | 17.8 mM |

| Comparator Or Baseline | 0.9 mM (Cetylpyridinium chloride, CPC) |

| Quantified Difference | ~20-fold higher CMC for the C12 variant |

| Conditions | Aqueous solution at standard temperature |

Enables the use of higher active surfactant concentrations in monomer-dependent processes, such as phase-transfer catalysis, without premature aggregation.

Corrosion Inhibition Efficiency via Interfacial Aggregation

1-Dodecylpyridin-1-ium chloride exhibits highly concentration-responsive corrosion inhibition on carbon steel. In situ atomic force microscopy (AFM) and electrochemical testing reveal that at 1 CMC, the compound forms hemispherical aggregates providing ~70% inhibition efficiency [1]. When the concentration is increased to 9 CMC, the aggregates transition to a dense cylindrical structure, driving the inhibition efficiency to ~90% [1].

| Evidence Dimension | Corrosion Inhibition Efficiency |

| Target Compound Data | 90% efficiency at 9 CMC |

| Comparator Or Baseline | Uninhibited carbon steel baseline |

| Quantified Difference | 90% reduction in corrosion rate via cylindrical aggregate formation |

| Conditions | CO2-saturated 1 wt% NaCl brine at 30°C |

Provides a quantifiable, mechanism-driven justification for selecting this compound in harsh oilfield and industrial pipeline anti-corrosion formulations.

Reduced Biotoxicity for Wastewater Compatibility

For industrial applications requiring biological wastewater treatment compatibility, the C12 chain offers a distinct advantage over the C16 chain. Toxicity studies against phosphate-accumulating bacteria (Acinetobacter junii) show the EC50 for growth inhibition is 1.4 × 10^-6 mol/L for 1-dodecylpyridin-1-ium chloride, compared to a highly toxic 4.9 × 10^-7 mol/L for cetylpyridinium chloride [1].

| Evidence Dimension | EC50 for bacterial growth inhibition |

| Target Compound Data | 1.4 × 10^-6 mol/L |

| Comparator Or Baseline | 4.9 × 10^-7 mol/L (Cetylpyridinium chloride, CPC) |

| Quantified Difference | ~2.8-fold lower biotoxicity for the C12 variant |

| Conditions | Pure culture of Acinetobacter junii (phosphate-accumulating bacterium) |

Reduces the risk of disrupting biological phosphate removal in downstream wastewater treatment, making it a safer choice for high-volume industrial cleaners.

Synergistic Vesicle Formation for Encapsulation

When paired with anionic surfactants like sodium N-lauroylsarcosinate (SLS), 1-dodecylpyridin-1-ium chloride demonstrates profound synergism, spontaneously forming thermodynamically stable unilamellar vesicles [1]. Unlike single-surfactant systems that fail to form such structures, this mixed system remains stable for over 3 months and withstands extreme environments down to pH 2.0 at biological temperatures (37°C)[1].

| Evidence Dimension | Vesicle Stability and Formation |

| Target Compound Data | Stable unilamellar vesicles (>3 months) |

| Comparator Or Baseline | Single surfactant systems (no vesicle formation) |

| Quantified Difference | Spontaneous formation of highly stable, pH-responsive vesicles |

| Conditions | Aqueous mixtures with SLS at pH 2.0 to biological pH |

Offers procurement teams a reliable cationic structural building block for developing pH-responsive, long shelf-life encapsulation systems.

Oil and Gas Pipeline Corrosion Inhibition

Where this compound is the right choice: Formulating protective treatments for carbon steel infrastructure in CO2-saturated brine environments. The ability of 1-dodecylpyridin-1-ium chloride to form dense cylindrical aggregates at higher concentrations ensures up to 90% inhibition efficiency, outperforming standard aliphatic QACs in harsh oilfield conditions[1].

High-Concentration Monomeric Formulations

Where this compound is the right choice: Phase-transfer catalysis and specialized chemical synthesis where high concentrations of active monomeric surfactant are required. Its ~17.8 mM CMC allows formulators to use 20 times more active material before unwanted micellization occurs, compared to using cetylpyridinium chloride [2].

Wastewater-Sensitive Industrial Cleaning Agents

Where this compound is the right choice: Large-scale industrial cleaning and surface treatment operations that discharge into biological wastewater systems. Its significantly lower biotoxicity compared to C16 analogs ensures that phosphate-accumulating bacteria are not inhibited, maintaining environmental compliance [3].

pH-Responsive Delivery Vehicles

Where this compound is the right choice: The development of advanced cosmetic or pharmaceutical encapsulation systems. Its synergistic interaction with anionic surfactants allows for the spontaneous formation of unilamellar vesicles that remain stable for months, even at highly acidic pH levels [4].

References

- [1] Industrial & Engineering Chemistry Research 2014, 53 (14), 5858-5865.

- [2] Diva-Portal, 'Single bead investigation of a clinical drug delivery system', 2018.

- [3] Arhiv za higijenu rada i toksikologiju, 'Toxicity of dodecylpyridinium and cetylpyridinium clorides against phosphate-accumulating bacterium', 2008.

- [4] Journal of Colloid and Interface Science 2011, 'Interaction of Sodium N-lauroylsarcosinate With N-alkylpyridinium Chloride Surfactants'.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant